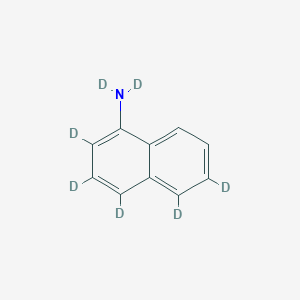

1-Naphthylamine-d7

Description

Significance of Stable Isotope Labeling in Modern Chemical and Biological Sciences

Stable isotope labeling is a non-radioactive technique used to trace the pathway of molecules through reactions, metabolic processes, or complex biological systems. all-chemistry.comwikipedia.org The process involves the substitution of one or more atoms in a compound with a stable (non-radioactive) isotope of the same element. Common stable isotopes employed in this technique include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). all-chemistry.com

Because stable isotopes have chemical properties nearly identical to their more common, lighter counterparts, they can participate in chemical and biological processes in the same manner. However, their difference in mass allows them to be detected and differentiated by specialized analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. all-chemistry.com This ability to "track" labeled molecules provides researchers with a powerful method for studying reaction mechanisms, metabolic pathways, and pharmacokinetics without the handling and disposal challenges associated with radioactive isotopes. wikipedia.orgatlanchimpharma.com

General Principles and Advantages of Deuterated Compounds as Research Probes

Deuterium (D or ²H), a stable isotope of hydrogen, is a particularly valuable label in chemical research. simsonpharma.com Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, offer several distinct advantages as research probes.

Internal Standards in Mass Spectrometry: One of the most significant applications of deuterated compounds is their use as internal standards for quantitative analysis. thalesnano.com In techniques like mass spectrometry, a known quantity of the deuterated analog (e.g., 1-Naphthylamine-d7) is added to a sample containing the non-deuterated target compound (the analyte, e.g., 1-Naphthylamine). Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, extraction, and ionization. However, its higher mass allows it to be distinguished by the mass spectrometer. This co-analysis enables highly accurate and precise quantification of the analyte by correcting for any material loss during sample processing. thalesnano.com

Metabolic and Pharmacokinetic Studies: Deuterium labeling is instrumental in studying how chemical compounds are absorbed, distributed, metabolized, and excreted (ADME) in biological systems. simsonpharma.com The replacement of hydrogen with deuterium can slow down metabolic reactions that involve the breaking of a carbon-hydrogen bond. researchgate.net This phenomenon, known as the "kinetic isotope effect," allows researchers to investigate metabolic pathways and can help in designing drugs with improved pharmacokinetic profiles. simsonpharma.comresearchgate.net

Elucidation of Reaction Mechanisms: By strategically placing deuterium atoms on a molecule, chemists can trace the movement and transformation of specific parts of the molecule throughout a chemical reaction. wikipedia.orgthalesnano.com This provides invaluable insight into the step-by-step process of chemical transformations.

Specific Research Context and Importance of this compound

This compound is the deuterated analog of 1-Naphthylamine (B1663977), an aromatic amine derived from naphthalene (B1677914). wikipedia.org The parent compound, 1-Naphthylamine, serves as a precursor and chemical intermediate in the synthesis of various substances, most notably azo dyes. wikipedia.orgchemicalbook.com Given its industrial use, methods for its detection and quantification in various environmental and biological samples are crucial.

The primary research application of this compound is as a labeled internal standard for the quantitative analysis of 1-Naphthylamine. sigmaaldrich.comsigmaaldrich.com Its utility is paramount in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for determining the concentration of 1-Naphthylamine in complex matrices. sigmaaldrich.com For instance, it can be used as a reference standard for analyzing the compound in environmental water samples or in consumer products like hair dyes. sigmaaldrich.comsigmaaldrich.com

Furthermore, in biodegradation studies of aromatic amines, deuterated standards are essential for accurately tracking the fate of the parent compound. nih.gov As researchers investigate microbial pathways for breaking down compounds like 1-Naphthylamine, this compound provides a reliable tool for quantifying the rate and extent of degradation. nih.govnih.gov

The physical and chemical properties of this compound are detailed in the table below.

| Property | Value |

| Chemical Formula | C₁₀D₇H₂N |

| Molecular Weight | 150.23 g/mol |

| CAS Number | 78832-53-8 |

| Appearance | Solid |

| Melting Point | 48-50 °C |

| Boiling Point | 301 °C |

| Isotopic Purity | 98 atom % D |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H9N |

|---|---|

Poids moléculaire |

150.23 g/mol |

Nom IUPAC |

N,N,2,3,4,5,6-heptadeuterionaphthalen-1-amine |

InChI |

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,3D,4D,5D,7D/hD2 |

Clé InChI |

RUFPHBVGCFYCNW-FPKSSJMWSA-N |

SMILES isomérique |

[2H]C1=CC=C2C(=C1[2H])C(=C(C(=C2N([2H])[2H])[2H])[2H])[2H] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2N |

Origine du produit |

United States |

Advanced Analytical Methodologies Utilizing 1 Naphthylamine D7

Mass Spectrometry-Based Quantification and Characterization Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of aromatic amines due to its high sensitivity and selectivity. When combined with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS allows for the precise quantification and structural characterization of these compounds, even at trace levels. In this context, 1-Naphthylamine-d7 plays a pivotal role in ensuring the accuracy and reliability of the analytical results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This method is particularly well-suited for the analysis of polar and thermally labile compounds like aromatic amines, as it often does not require the derivatization step that is typically necessary for GC-based analysis. coresta.org

In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. scispace.com this compound, a deuterated analog of 1-naphthylamine (B1663977), is an ideal SIL-IS for the quantification of its non-labeled counterpart and other related aromatic amines. coresta.orgnih.govnih.gov

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.comcerilliant.com Because this compound has a higher mass than native 1-naphthylamine due to the replacement of seven hydrogen atoms with deuterium (B1214612), it can be distinguished by the mass spectrometer. nih.gov However, its chemical and physical properties are almost identical, ensuring that it experiences similar effects from the sample matrix, extraction recovery, and instrument variability. cerilliant.comnih.gov This co-elution and similar ionization behavior allow for the accurate correction of any variations that may occur during the analytical process, leading to more reliable quantification. scispace.com

For instance, in the analysis of aromatic amines in mainstream cigarette smoke, 1-aminonaphthalene-d7 (B584320) (another name for this compound) is used as an internal standard to quantify 1-aminonaphthalene. coresta.org Similarly, in the determination of urinary aromatic amines as biomarkers for exposure to cigarette smoke, stable isotope internal standards like this compound are employed to compensate for matrix effects. nih.gov

Table 1: Key Characteristics of this compound as a SIL-IS

| Property | Description | Reference |

|---|---|---|

| Chemical Behavior | Nearly identical to the unlabeled analyte (1-naphthylamine) during extraction, chromatography, and ionization. | scispace.comcerilliant.com |

| Mass Difference | Distinguishable from the native analyte by mass spectrometry due to the presence of deuterium atoms. | nih.gov |

| Co-elution | Elutes at or very close to the same retention time as the analyte, ensuring it experiences similar matrix effects. | cerilliant.com |

| Correction Capability | Corrects for variability in sample preparation, injection volume, and instrument response. | scispace.comcerilliant.com |

| Accuracy and Precision | Significantly improves the accuracy and precision of quantitative results. | scispace.com |

Developing and validating LC-MS/MS methods for the trace analysis of aromatic amines requires careful optimization of several parameters to ensure sensitivity, selectivity, and reliability. nih.gov The use of this compound is integral to this process.

Method development typically involves the optimization of chromatographic conditions to achieve good separation of the target analytes from other matrix components. lcms.cz This includes selecting the appropriate LC column, mobile phase composition, and gradient elution profile. shimadzu.com For mass spectrometry, parameters such as the ionization mode (e.g., electrospray ionization - ESI), precursor and product ion selection for multiple reaction monitoring (MRM), and collision energies are optimized to maximize the signal intensity for each analyte and its corresponding internal standard. sigmaaldrich.com

Validation of the method ensures that it is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.govnih.gov In a study determining aromatic amines in cigarette smoke, a method using this compound as an internal standard demonstrated satisfactory linearity with correlation coefficients greater than 0.9994. nih.govresearchgate.net The recoveries were found to be in the range of 90-112%, with coefficients of variation between 2.1% and 6.6%. nih.gov The LODs for four aromatic amines, including 1-naphthylamine, were in the range of 1.5-5 ng/L in a study on urinary aromatic amines. nih.gov

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. eijppr.com These effects can lead to inaccurate and imprecise results. The use of a SIL-IS like this compound is the most effective way to mitigate matrix effects. scispace.comnih.gov

Because the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way as the analyte. cerilliant.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized. researchgate.net

However, even with a SIL-IS, it is crucial to evaluate the potential for matrix effects during method development. This is often done by comparing the response of an analyte in a pure solvent to its response in a sample matrix extract to which the analyte has been added post-extraction. researchgate.net Studies have shown that while methods using a non-isotope-labeled internal standard can show acceptable performance in pooled plasma, only a stable isotope-labeled internal standard can correct for the interindividual variability in recovery from patient plasma samples. nih.gov This highlights the importance of using a SIL-IS like this compound in complex biological matrices to ensure the robustness and reliability of the analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Quantitative Analysis

GC-MS is another widely used technique for the analysis of aromatic amines. researchgate.net Due to the polar nature and lower volatility of many aromatic amines, a derivatization step is often required to make them suitable for GC analysis. nih.govmdpi.com This step converts the amines into less polar and more volatile derivatives.

Sample preparation for GC-MS analysis of aromatic amines typically involves extraction from the sample matrix followed by a derivatization reaction. In a study analyzing toxic hair dye ingredients, a sample preparation method involving in situ derivatization with acetic anhydride (B1165640) was optimized. mdpi.com The use of an internal standard, spiked into the sample before derivatization, is crucial to control for variations in the extraction and derivatization efficiency. mdpi.com

Derivatization is a critical step, and the choice of derivatizing agent is important. For example, heptafluorobutyric anhydride (HFBA) and N-methyl-bis(trifluoroacetamide) (MBTFA) are common derivatizing agents used for amines. nih.govpublisso.de The reaction conditions, such as pH, reaction time, and temperature, must be carefully optimized to ensure complete and reproducible derivatization. researchgate.net For instance, in one method, derivatization with acetic anhydride was performed in the presence of a sodium carbonate buffer. mdpi.com

The use of this compound as an internal standard in GC-MS analysis follows the same principles as in LC-MS/MS. It is added to the sample at the beginning of the sample preparation process and undergoes the same extraction and derivatization steps as the native analytes. By monitoring the ion signals for both the derivatized analyte and the derivatized this compound, variations in the analytical process can be corrected, leading to accurate quantification. nih.gov

Table 2: Common Derivatizing Agents for GC-MS Analysis of Aromatic Amines

| Derivatizing Agent | Abbreviation | Reference |

|---|---|---|

| Acetic Anhydride | - | mdpi.com |

| Heptafluorobutyric Anhydride | HFBA | publisso.de |

| N-methyl-bis(trifluoroacetamide) | MBTFA | nih.gov |

| 2-(9-Carbazole)-ethyl-chloroformate | CEOC | researchgate.net |

Comparative Analysis of GC-MS and LC-MS/MS Methodologies for Deuterated Naphthylamines

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of deuterated naphthylamines like this compound depends on several factors including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. shimadzu.com The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. gentechscientific.com For aromatic amines, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.gov

Advantages: GC-MS, particularly with a tandem mass spectrometer (GC-MS/MS), can offer excellent sensitivity and specificity. nih.govd-nb.info It is a well-established technique with robust and often more affordable instrumentation compared to LC-MS/MS. gentechscientific.com

Limitations: The primary limitation for compounds like 1-naphthylamine is the need for the analyte to be volatile and thermally stable, which may not always be the case, or may require derivatization that can add complexity to the sample preparation. shimadzu.compatsnap.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has emerged as a highly versatile and powerful tool, particularly for polar, less volatile, and thermally labile compounds, which are often encountered in biological and environmental samples. shimadzu.compatsnap.com This technique separates compounds in a liquid mobile phase before detection by tandem mass spectrometry. gentechscientific.com

Advantages: LC-MS/MS often requires minimal sample preparation and can directly analyze a wider range of compounds without the need for derivatization. d-nb.inforesearchgate.net It generally offers superior sensitivity and selectivity, making it highly suitable for trace analysis. eurl-pesticides.eu The use of deuterated internal standards, such as this compound, is crucial for accurate quantification, as it helps to correct for matrix effects that can suppress or enhance the analyte signal. researchgate.netnih.gov

Limitations: The instrumentation for LC-MS/MS can be more expensive and require a higher level of operator expertise. gentechscientific.compatsnap.com While versatile, it may not be suitable for certain non-polar compounds that are better analyzed by GC-MS. shimadzu.com

Comparative Summary:

| Feature | GC-MS | LC-MS/MS |

| Analyte Volatility | High | Low to High |

| Thermal Stability | Required | Not Required |

| Sample Preparation | Often requires derivatization | Often minimal |

| Sensitivity | Good to Excellent | Excellent |

| Selectivity | Good to Excellent | Excellent |

| Versatility | More limited for polar/non-volatile compounds | High for a wide range of compounds |

| Cost | Generally lower | Generally higher |

For the analysis of deuterated naphthylamines, LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and ability to analyze the compounds directly without derivatization. d-nb.infoeurl-pesticides.eu However, GC-MS and GC-MS/MS remain valuable techniques, especially when dealing with specific matrices or when cost is a significant consideration. gentechscientific.comd-nb.info

Determination of Molecular Deuteration Levels and Isotopic Distribution by Mass Spectrometry

Mass spectrometry is a primary technique for determining the level of deuterium incorporation and the distribution of different isotopologues (molecules that differ only in their isotopic composition) in a sample of this compound. nih.govepj-conferences.org High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose. nih.gov

Table of Isotopic Distribution for d7-1-Naphthylamine:

| Isotopologue | Percentage |

| d3 | 0.7% |

| d4 | 2.4% |

| d5 | 10.7% |

| d6 | 29.9% |

| d7 | 44.2% |

| Data from a study on the synthesis of deuterated arylamines. nih.gov |

Development and Application of Deconvolution Algorithms for Isotopic Interference Correction

In mass spectrometry, the isotopic clusters of deuterated compounds can overlap with those of their non-deuterated counterparts and with the natural isotopic abundance of other elements like ¹³C, creating isotopic interference. researchgate.netresearchgate.net Deconvolution algorithms are essential computational tools developed to resolve these overlapping signals and accurately determine the true isotopic distribution. acs.orgnih.gov

These algorithms work by mathematically separating the contributions of different isotopic species to the observed mass spectrum. acs.org They can formulate the deconvolution as a statistical problem of variable selection, aiming to interpret the spectrum with the minimum number of peptides or molecules. nih.gov Some methods use a fast Fourier transform (FFT) to compare measured and calculated isotopic distributions. acs.org Other approaches utilize the known isotopic pattern as a point-spread-function to deconvolve the individual contributions of each isotopologue. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the structure and isotopic composition of molecules like this compound.

Deuterium NMR (²H NMR) for Isotopic Site Analysis and Structural Confirmation

Deuterium NMR (²H NMR) directly observes the deuterium nuclei in a molecule. Since the magnetic properties of deuterium are significantly different from those of hydrogen (protons), ²H NMR provides a distinct spectrum showing only the signals of the deuterium atoms. wikipedia.org This makes it an ideal method for confirming the sites of deuteration within the this compound molecule.

In a study detailing the synthesis of deuterated 1-naphthylamine, ²H NMR was used to confirm the positions of deuterium incorporation. The spectrum of d7-1-Naphthylamine in d6-acetone showed broad signals corresponding to the deuterated aromatic positions. psu.edu Specifically, for a similar deuterated arylamine, the ²H NMR spectrum in CD₂Cl₂ showed broad signals at chemical shifts (δ) of 7.89, 7.54, 7.39, and 6.85 ppm, confirming deuteration at various positions on the aromatic ring. nih.gov

Proton NMR (¹H NMR) for Monitoring Hydrogen/Deuterium Exchange Dynamics

Proton NMR (¹H NMR) is used to observe the hydrogen nuclei in a molecule. In the context of this compound, ¹H NMR is invaluable for determining the degree of deuteration by observing the residual, non-deuterated protons. wikipedia.org The integration of the residual proton signals allows for the calculation of the percentage of deuterium incorporation at specific sites. researchgate.net

Furthermore, ¹H NMR is a key technique for studying the dynamics of hydrogen/deuterium (H/D) exchange reactions. worktribe.commdpi.com By acquiring spectra over time, researchers can monitor the rate at which protons in a molecule are replaced by deuterium from a deuterated solvent or reagent. worktribe.com This provides insights into reaction mechanisms and the relative reactivity of different proton sites. For aromatic amines, H/D exchange can be influenced by factors such as pH and the presence of catalysts. mdpi.comnih.gov

In the analysis of a synthesized batch of d7-1-Naphthylamine, the ¹H NMR spectrum (in CD₂Cl₂) showed residual proton signals at δ 7.86 (0.27H), 7.50 (0.08H), 7.34 (0.09H), and 6.81 (0.04H), along with the signal for the amino group protons at 4.21 (2H). nih.gov The low integration values of the aromatic protons confirm a high level of deuteration.

¹H and ¹³C NMR Data for 1-Naphthylamine:

| Nucleus | Chemical Shift (δ) in CDCl₃ |

| ¹H NMR | 8.66, 7.77, 7.73, 7.70, 7.39, 7.38, 7.37, 7.23, 7.21, 6.66, 6.62 ppm |

| ¹³C NMR | 145.43, 134.68, 128.95, 126.71, 126.14, 125.26, 121.92, 121.05, 119.67, 111.06 ppm |

| Data from supplementary information of a research article. rsc.org |

Other Spectroscopic and Electrochemical Analytical Approaches (Adaptation for Deuterated Analogs)

Beyond mass spectrometry and NMR, other analytical techniques can be adapted for the study of deuterated compounds like this compound.

Spectroscopic Approaches:

Infrared (IR) spectroscopy can be used to study deuterated compounds. The substitution of hydrogen with deuterium leads to a shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. This isotopic shift can be observed in the IR spectrum, providing further evidence of deuteration.

Electrochemical Approaches:

Electrochemical methods can be employed to study the redox properties of 1-Naphthylamine and its deuterated analog. Cyclic voltammetry, for instance, can reveal information about the oxidation and reduction potentials of the molecule. chem-soc.si While the electrochemical behavior is primarily governed by the electronic structure of the molecule, subtle secondary isotope effects from deuteration might influence the kinetics of electron transfer reactions. Furthermore, electrochemical methods have been developed for the selective deuteration of aromatic compounds, including anilines, which could be adapted for the synthesis of this compound. researchgate.netxmu.edu.cn

Spectrophotometric Methods for Amine Detection and Quantification

Spectrophotometry offers a simple, rapid, and sensitive approach for the determination of aromatic amines like 1-Naphthylamine. These methods are typically based on diazotization and coupling reactions that produce intensely colored azo dyes, which can be quantified using a spectrophotometer.

One established method involves the reaction of 1-Naphthylamine with diazotized 4-aminoacetophenone in an aqueous solution. rsc.org This coupling reaction forms a stable, water-soluble pink azo dye that exhibits maximum absorption at a wavelength of 520 nm. rsc.org The method demonstrates adherence to Beer's law over a concentration range of 5 to 100 µg of 1-Naphthylamine in a 25 ml final volume, which corresponds to 0.2 to 4 parts per million (p.p.m.). rsc.org This technique is advantageous as it does not necessitate temperature control or solvent extraction steps. rsc.orgresearchgate.net

Another spectrophotometric approach utilizes the diazotization of 1-Naphthylamine followed by a coupling reaction with 8-hydroxyquinoline (B1678124) in an alkaline sodium hydroxide (B78521) medium. researchgate.net This reaction yields a stable and soluble orange azo dye with a maximum absorbance at 492.5 nm. researchgate.net This method is effective for quantifying micro amounts of 1-Naphthylamine. researchgate.net

The key analytical parameters for these spectrophotometric methods are summarized in the table below.

| Parameter | Method with 4-aminoacetophenone | Method with 8-hydroxyquinoline |

| Reagent | Diazotized 4-aminoacetophenone | 8-hydroxyquinoline |

| Color of Azo Dye | Intense Pink | Orange |

| Maximum Absorption (λmax) | 520 nm rsc.org | 492.5 nm researchgate.net |

| Linear Range | 0.2–4 p.p.m. rsc.org | 2.5–125 µg in 25 ml researchgate.net |

| Molar Absorptivity | 4.22 × 10⁴ L mol⁻¹ cm⁻¹ rsc.org | 2.505 × 10⁴ L mol⁻¹ cm⁻¹ researchgate.net |

| Relative Error | -0.1 to +1.5% rsc.org | - |

| Relative Standard Deviation | 0.1–2.4% rsc.org | ±0.37 to ±0.98% researchgate.net |

These spectrophotometric methods provide reliable and sensitive means for the quantification of 1-Naphthylamine, and by extension, for the use of this compound as an internal standard in such analyses.

Application of Oscillating Chemical Reactions for Trace Determination

A novel and rapid analytical technique for determining trace amounts of 1-Naphthylamine involves the use of the classic Belousov-Zhabotinskii (B-Z) oscillating chemical system. nih.gov Oscillating chemical reactions are complex systems where the concentrations of intermediate species change periodically. libretexts.orgcolostate.edu The introduction of an analyte, such as 1-Naphthylamine, can perturb the oscillations, and the magnitude of this perturbation can be correlated to the concentration of the analyte.

In this method, the B-Z system, which typically involves the oxidation of an organic species like malonic acid by a bromate (B103136) salt catalyzed by a metal ion such as cerium or manganese, is perturbed by the addition of 1-Naphthylamine. nih.govrsc.org The changes in both the oscillation period and amplitude are measured. Research has shown a linear relationship between these changes and the logarithm of the concentration of 1-Naphthylamine. nih.gov

The key findings from the application of this oscillating chemical reaction for the determination of 1-Naphthylamine are presented below.

| Parameter | Value |

| Linear Range (Oscillation Period) | 7.08x10⁻⁵ to 7.08x10⁻⁶ mol L⁻¹ nih.gov |

| Regression Coefficient (Oscillation Period) | 0.9957 nih.gov |

| Linear Range (Oscillation Amplitude) | 7.08x10⁻⁵ to 1.0x10⁻⁶ mol L⁻¹ nih.gov |

| Regression Coefficient (Oscillation Amplitude) | 0.9922 nih.gov |

| Lower Detection Limit | 5.64x10⁻⁹ mol L⁻¹ nih.gov |

This method has been demonstrated to be effective for the trace determination of 1-Naphthylamine. nih.gov The use of this compound as an internal standard in this technique can account for any variations in the reaction conditions, thereby improving the accuracy and reliability of the measurements. A possible mechanism involves the reaction of 1-Naphthylamine with bromide ions, which are key intermediates in the B-Z reaction, thus causing the observed perturbations. nih.gov

Mechanistic and Tracer Studies Employing 1 Naphthylamine D7

Isotope Tracing for Elucidating Chemical Reaction Mechanisms and Pathways

Isotope tracing is a fundamental technique for deciphering the step-by-step sequence of transformations that molecules undergo during a chemical reaction. By strategically replacing atoms with their heavier isotopes, chemists can track the movement of these atoms and identify which chemical bonds are broken or formed in the rate-determining step of a reaction. 1-Naphthylamine-d7 is particularly useful for these studies due to the stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov

The activation and functionalization of carbon-nitrogen (C-N) bonds are crucial processes in organic synthesis, enabling the construction of complex molecules from simpler amine-containing precursors. liverpool.ac.uknih.gov Transition metal-catalyzed reactions are often employed to achieve this transformation, but understanding the precise mechanism—for instance, whether the reaction proceeds via oxidative addition of the C-N bond to the metal center—is vital for optimizing the process. liverpool.ac.uk

The use of this compound allows for the direct investigation of the C-N bond cleavage step through kinetic isotope effect (KIE) studies. If the cleavage of a C-H bond on the aromatic ring is involved in the rate-determining step of a reaction involving a naphthylamine derivative, substituting the hydrogen with deuterium (B1214612) will slow the reaction down. In a study on the palladium/copper-catalyzed oxidative intramolecular N-dealkylative carbonylation of N,N-dimethyl-1-naphthylamine, a KIE experiment was performed using the deuterated analogue. rsc.org The results indicated that the C-H bond cleavage is a crucial step in the reaction mechanism. Such studies provide invaluable insight into the reaction pathway, helping researchers to refine catalysts and reaction conditions for greater efficiency and selectivity. liverpool.ac.ukmarquette.edu

Table 1: Kinetic Isotope Effect in C-H Bond Activation of Naphthylamine Derivatives

| Reactant | Deuteration | Relative Reaction Rate | Mechanistic Implication |

| N,N-dimethyl-1-naphthylamine | None (h7) | kH | Baseline rate |

| N,N-dimethyl-1-naphthylamine-d7 | Ring deuterated (d7) | kD | kH/kD > 1 suggests C-H bond cleavage is in the rate-determining step. |

This table is illustrative of a typical KIE experiment designed to probe C-H/C-D bond activation.

Nucleophilic substitution reactions, where an electron-rich species (a nucleophile) attacks an electron-deficient center, are fundamental in organic chemistry. chemguide.co.uk These reactions can proceed through different mechanisms, such as S_N_1 or S_N_2, which have distinct molecular intermediates and kinetics. chemistrystudent.comsavemyexams.commasterorganicchemistry.com In the context of aromatic compounds like 1-naphthylamine (B1663977), nucleophilic aromatic substitution (NAS) is also a key reaction type, often facilitated by electron-withdrawing groups. masterorganicchemistry.com

This compound can be employed as a tracer to follow the fate of the aromatic core during such reactions. For example, in complex multi-step syntheses or in reactions where ring-opening or rearrangement is possible, the deuterium labels serve as markers. By analyzing the final products using mass spectrometry or NMR spectroscopy, researchers can determine if the original naphthalene (B1677914) ring structure remains intact and where the nucleophile has attached. The deuterium labeling provides a clear signature, confirming the molecular backbone of the product and helping to rule out alternative pathways that might involve fragmentation or rearrangement of the aromatic system.

Deuterium as a Tracer in Biological and Environmental Systems

The low natural abundance of deuterium (approximately 0.016%) and its non-radioactive nature make it an ideal tracer for studies in living organisms and ecosystems. wikipedia.orgnih.gov When a molecule like this compound is introduced into a system, its journey and transformation can be monitored with high sensitivity and without the complications of radioactivity. nih.gov

Xenobiotics are foreign substances to a biological system, and understanding their metabolic fate is a cornerstone of toxicology and pharmacology. al-edu.comresearchgate.net Aromatic amines, including 1-naphthylamine, are known to undergo extensive metabolism, often through pathways involving cytochrome P450 enzymes. al-edu.comnih.gov The use of this compound offers significant advantages in this research. When administered in a biological system, the deuterated compound follows the same metabolic pathways as its non-deuterated counterpart. However, its metabolites are easily distinguished by mass spectrometry due to the mass increase conferred by the seven deuterium atoms. sigmaaldrich.com

This mass shift allows for the unambiguous identification of metabolites even in complex biological matrices like urine or plasma. Furthermore, the substitution of hydrogen with deuterium can sometimes alter the rate of metabolism, a phenomenon known as the "metabolic switching" effect. osti.gov If a particular metabolic pathway involves the cleavage of a C-H bond as its rate-limiting step, the greater strength of the C-D bond in the deuterated analogue can slow this pathway, causing the drug to be metabolized through alternative routes. nih.govosti.gov Studying these effects provides deep insights into the relative contributions of different metabolic pathways. Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates to non-invasively map metabolic fluxes in vivo using magnetic resonance spectroscopy (MRS), offering potential for studying the spatial biochemistry of tissues. nih.govisotope.comcam.ac.uk

Table 2: Use of this compound in Metabolite Identification

| Parent Compound | Molecular Weight ( g/mol ) | Key Metabolite | Metabolite Molecular Weight ( g/mol ) | Analytical Advantage of Deuteration |

| 1-Naphthylamine | 143.19 merckmillipore.com | N-Hydroxy-1-naphthylamine | 159.19 | Difficult to distinguish from background noise in complex samples. |

| This compound | 150.23 sigmaaldrich.com | N-Hydroxy-1-naphthylamine-d7 | 166.23 | The +7 mass unit shift provides a clear, unambiguous signal in mass spectrometry, facilitating easy identification. |

The environmental persistence, transport, and degradation of industrial chemicals are of significant concern. elifesciences.org 1-Naphthylamine has been used in the manufacturing of various products, and understanding its behavior in soil and water is crucial for environmental risk assessment. nih.govbiorxiv.org Recent research has identified bacterial strains, such as Pseudomonas sp. strain JS3066, that are capable of degrading 1-naphthylamine. nih.govbiorxiv.org

Tracer studies using this compound are invaluable for elucidating these biodegradation pathways. By introducing the labeled compound into a soil or water microcosm, researchers can track its disappearance over time and identify the formation of deuterated breakdown products. This provides direct evidence of biodegradation and helps to construct the complete degradation pathway. For instance, studies have shown that the biodegradation of 1-naphthylamine can be initiated by glutamylation, followed by oxidation to 1,2-dihydroxynaphthalene, which then enters the established naphthalene degradation pathway. nih.govbiorxiv.org Using this compound in such an experiment would allow scientists to confirm that the observed degradation products originate from the parent compound, providing definitive evidence for the proposed pathway.

Utilization of Deuterium as a Contrast Agent in Nuclear Spectroscopies

Deuterium (²H) NMR spectroscopy is a specialized analytical technique that measures the nuclear magnetic resonance of deuterium nuclei. numberanalytics.com Because deuterium has a nuclear spin of 1 and a low natural abundance, ²H NMR is highly selective for isotopically enriched compounds. wikipedia.orgnumberanalytics.com When a sample is analyzed, virtually the only signals detected are from the deuterated probe, providing an exceptionally clean spectrum with no background from protons. nih.gov

This compound can be used as a probe to study molecular dynamics and interactions. For example, if 1-naphthylamine is being studied for its interaction with a biological membrane or its incorporation into a polymer matrix, the deuterated version provides a unique spectroscopic handle. wikipedia.org The characteristics of the ²H NMR signal, such as its line shape and relaxation times, are sensitive to the molecular motion and the local environment of the C-D bonds. wikipedia.org This allows researchers to gain detailed information about the orientation, mobility, and binding of the this compound molecule within the larger system, insights that are often difficult to obtain with other techniques. numberanalytics.com

Neutron Reflectometry for Characterizing Organic Thin Films and Interfaces

Neutron reflectometry is a powerful, non-destructive technique used to probe the structure of thin films and interfaces with resolutions on the angstrom scale. epj-conferences.org The technique relies on the reflection of a neutron beam from a flat surface, with the reflectivity profile providing information about the thickness, density, and roughness of the constituent layers. epj-conferences.orghydrogensensing.nl A key advantage of neutron reflectometry is its sensitivity to the isotopic composition of the sample. epj-conferences.org

The significant difference in the neutron scattering length between hydrogen and its isotope, deuterium, makes isotopic labeling a particularly effective strategy. By selectively deuterating specific components within a multilayered structure, researchers can generate contrast and highlight different regions of the film. This contrast-matching technique is instrumental in resolving the detailed arrangement of molecules at interfaces.

In the context of organic thin films, this compound is utilized as a deuterated building block. psu.edu Its incorporation into organic molecules or polymers allows for precise characterization of their distribution and orientation within a thin film device. psu.edu For instance, in the study of organic light-emitting diodes (OLEDs), deuterating the arylamine components helps in understanding the structure of the hole transport and emissive layers, which is crucial for optimizing device performance and longevity. psu.edugoogle.com The ability to pinpoint the location of these deuterated molecules provides invaluable data on phenomena such as interlayer mixing and molecular aggregation.

Recent advancements have focused on developing efficient methods for the synthesis of deuterated arylamines like this compound to make these neutron reflectometry studies more accessible. psu.edu Mild deuteration conditions using catalysts like platinum and palladium on carbon have been reported, enabling the large-scale synthesis necessary for these experiments. psu.edu

Table 1: Synthesis of this compound

| Parameter | Value |

| Starting Material | 1-Naphthylamine |

| Catalysts | Pt/C and Pd/C |

| Deuterium Source | D2O |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Yield | 83.5% |

| Isotopic Purity (Overall %D) | 90.1% |

| Data sourced from a study on mild deuteration conditions for arylamines. psu.edu |

Studies in Optoelectronic Devices and Polymeric Systems

The application of this compound extends to detailed investigations of optoelectronic devices and polymeric systems. Arylamine compounds are widely used as hole transport materials in devices like OLEDs due to their favorable electronic and photoelectrochemical properties. psu.edu The deuteration of these materials not only facilitates characterization by neutron reflectometry but can also enhance the operational stability and efficiency of the devices themselves. psu.edugoogle.com The substitution of C-H bonds with the stronger C-D bonds can suppress vibrational degradation pathways, leading to longer device lifetimes.

In polymeric systems, 1-Naphthylamine can be incorporated into polymer chains to create novel materials with specific properties. For example, thermotropic liquid crystalline polymers (TLCPs) have been synthesized through the polyaddition reactions of diepoxy-containing mesogens with 1-naphthylamine. rsc.org These polymers exhibit high thermal stability and liquid crystalline behavior. rsc.org While the direct use of this compound in these specific polymerizations has not been detailed, its application would enable advanced structural analysis of the resulting polymers using neutron scattering techniques.

Furthermore, poly(1-naphthylamine) films have been synthesized and their properties investigated. researchgate.net Quantum stereochemical analysis suggests that the polymer is formed through various coupling routes. researchgate.net Employing the deuterated monomer, this compound, in such polymerizations would allow for a more detailed mechanistic study of the polymerization process itself.

Table 2: Properties of Thermotropic Liquid Crystalline Polymers from 1-Naphthylamine

| Property | Observation |

| Synthesis Method | Polyaddition of diepoxy mesogens and 1-naphthylamine |

| Polymerization Types | Bulk polymerization and reactive extrusion |

| Mesophase Characteristic | Nematic |

| Thermal Stability | Decomposition temperatures above 350 °C |

| Melting Temperature | Below 250 °C |

| Data from the synthesis of novel thermotropic liquid crystalline polymers. rsc.org |

Kinetic Isotope Effects (KIE) in Reaction Mechanism Delineation

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. libretexts.orgwikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org By replacing a hydrogen atom with a deuterium atom at or near the site of bond breaking in the rate-determining step of a reaction, significant changes in the reaction rate can be observed. libretexts.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. libretexts.org The C-D bond is stronger than the C-H bond, requiring more energy to break, which typically results in a slower reaction rate and a normal KIE (kH/kD > 1). libretexts.org The magnitude of the primary KIE can provide insights into the geometry of the transition state.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.org For instance, an inverse secondary KIE (kH/kD < 1) can indicate a change from sp2 to sp3 hybridization at the labeled carbon in the transition state. nih.gov

In the context of reactions involving 1-Naphthylamine, the use of this compound would allow for the determination of KIEs to probe reaction mechanisms. For example, in electrophilic aromatic substitution reactions, deuteration of the naphthyl ring would help to determine whether the C-H (or C-D) bond cleavage is part of the rate-determining step. Similarly, in reactions involving the amino group, deuteration of the amine could provide information about its role in the reaction mechanism.

While specific studies detailing the KIE of this compound were not found, the principles of KIE analysis are broadly applicable. For example, in a study on the enzyme Pin1 peptidyl-prolyl isomerase, a substrate containing Pro-d7 was used to measure a secondary KIE. nih.gov The observed inverse KIE (kH/kD = 0.86 ± 0.08) indicated a rehybridization of the prolyl nitrogen from sp2 to sp3 in the rate-limiting step, supporting a twisted amide transition state mechanism. nih.gov This demonstrates the power of using deuterated compounds to gain detailed mechanistic insights.

Applications of 1 Naphthylamine and Its Deuterated Analog in Advanced Materials and Organic Synthesis

Polymer Chemistry and Functional Materials Development

The distinct characteristics of 1-naphthylamine (B1663977) and its derivatives make them valuable in the synthesis of novel polymers and functional materials with tailored properties.

Synthesis of Novel Thermotropic Liquid Crystalline Polymers via Polyaddition Reactions

A noteworthy application of 1-naphthylamine is in the synthesis of novel thermotropic liquid crystalline polymers (TLCPs). nih.govrsc.org These materials exhibit liquid crystal properties when melted and are prized for their high strength, rigidity, and thermal stability. rsc.org A facile, one-step method has been developed for creating a new class of TLCPs through a polyaddition reaction involving diepoxy-containing mesogen groups and a monoamine, such as 1-naphthylamine. researchgate.netrsc.org In this process, the primary amine group of 1-naphthylamine reacts with the epoxy rings of the mesogen, forming a linear polymer chain without the generation of by-products. nih.govrsc.org

This synthetic approach has been successfully implemented using both bulk polymerization and reactive extrusion methods. nih.govrsc.org While bulk reactions yield polymers with higher molar masses, reactive extrusion is a commercially significant process due to its potential for mass production. nih.gov The resulting TLCPs exhibit nematic mesophase characteristics and high thermal stability, with degradation temperatures exceeding 350°C. researchgate.netrsc.org These properties make them suitable for producing high-performance composites and fibers with significant mechanical strength. researchgate.net

Table 1: Properties of Thermotropic Liquid Crystalline Polymers Synthesized with 1-Naphthylamine

| Property | Description | Reference |

|---|---|---|

| Synthesis Method | Polyaddition reaction of diepoxy-containing mesogens and 1-naphthylamine. | nih.govrsc.org |

| Polymerization Types | Bulk polymerization and reactive extrusion. | nih.govrsc.org |

| Key Feature | No by-products are formed in the reaction. | nih.govrsc.org |

| Mesophase | Nematic. | researchgate.netrsc.org |

| Thermal Stability | Decomposition temperatures above 350°C. | researchgate.netrsc.org |

| Melting Temperature | Below 250°C. | researchgate.netrsc.org |

| Potential Applications | High-performance composites, high mechanical strength fibers. | researchgate.net |

Fabrication and Characterization of Poly(1-naphthylamine)-Based Nanocomposites

Poly(1-naphthylamine) (PNA) is a derivative of polyaniline that has garnered interest for its versatile electrochromic and optoelectronic properties. researchgate.net To enhance its processability and introduce new functionalities, PNA is often incorporated into nanocomposites. These materials are fabricated by dispersing nanofillers within the PNA matrix using techniques like in-situ polymerization and solution mixing. nih.gov

For instance, PNA has been combined with various metal oxides and other nanomaterials to create nanocomposites with synergistic properties. mdpi.commdpi.com PNA-silver (PNA-Ag) nanocomposites have been synthesized where PNA acts as both a reducing agent for silver ions and a stabilizer for the resulting silver nanoparticles (AgNPs). researchgate.net These PNA-Ag nanocomposites have shown enhanced thermal stability and catalytic activity. researchgate.net Similarly, PNA has been used to create nanocomposites with graphene oxide (PNA-GO), which exhibit improved electrochemical properties, making them promising for applications like supercapacitors. researchgate.net The fabrication of PNA-based nanocomposites with materials like magnetite has also been explored for environmental applications such as arsenic removal. nih.gov

Role in the Synthesis of Optoelectronic Materials

1-Naphthylamine and its deuterated analog, 1-Naphthylamine-d7, are significant in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). nih.govcornell.edu Arylamine compounds are widely used as components in hole transport materials due to their favorable electronic properties, ion transfer processes, and redox capabilities. nih.govpsu.edu Deuterated arylamines, including this compound, are of particular interest because their incorporation into optoelectronic devices can enhance device lifetime and efficiency. nih.govcornell.edu

The synthesis of this compound can be achieved through methods like H/D exchange in D2O catalyzed by platinum and palladium on carbon. nih.govpsu.edu These deuterated compounds can then be used to synthesize larger organic molecules or polymers with specific optoelectronic applications. nih.govcornell.edu For example, 1-naphthylamine has been used as an electron donor in the synthesis of materials for OLEDs. lightpublishing.cn Furthermore, copolymers of 1-naphthylamine have been investigated to create materials with tunable fluorescence for potential use in OLED devices. tandfonline.comsemanticscholar.org

Advanced Synthetic Organic Transformations

Beyond polymer science, 1-naphthylamine serves as a versatile building block in a variety of advanced synthetic organic transformations.

Participation in Cycloaddition Reactions and Spiro Heterocyclic Nitrogen Compound Synthesis

1-Naphthylamine participates in cycloaddition reactions to form complex heterocyclic structures. One notable application is in the synthesis of spiro-fused 2-azetidinones, where it reacts with 9H-xanthene-9-carboxylic acid to yield the corresponding spiroazetidinone. ugent.be It is also utilized in three-component reactions with isatin (B1672199) and cyclic 1,3-dicarbonyl compounds to produce spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org These reactions often proceed with high yields and can be used to construct complex molecular architectures containing multiple chiral centers. nih.govarkat-usa.org Additionally, 1-naphthylamine has been employed in Aza-Diels-Alder reactions with cyclopentadiene (B3395910) or cyclohexadiene and various aromatic aldehydes, catalyzed by ytterbium (III) triflate, to synthesize tetrahydroquinoline and hexahydrophenanthridine derivatives. cbijournal.com

Design and Synthesis of Ligands and Catalysts

The structure of 1-naphthylamine makes it a valuable scaffold for the design and synthesis of ligands used in catalysis. It has been used to create a variety of phosphine-based ligands. For example, the reaction of 1-naphthylamine with chlorodiphenylphosphine (B86185) yields bis(aminophosphine) and N-(diphenylphosphino)-naphthylamine ligands. researchgate.netresearchgate.net These ligands can be further reacted to form chalcogenides which have been characterized by various spectroscopic methods. researchgate.netresearchgate.net

Unsymmetrical PCNP bidentate ligands derived from 1-naphthylamine have been synthesized and shown to be highly effective for chromium-catalyzed ethylene (B1197577) tri- and tetramerization. rsc.org Furthermore, 1-naphthylamine derivatives are used to create bulky ligands for late transition metal catalysts, which are employed in olefin polymerization to produce polyolefins with specific properties. mdpi.com The modular nature of the naphthylamine scaffold allows for the systematic variation of ligand properties, which is crucial for developing highly reactive and selective catalysts for various organic transformations, including alkyne π-activation reactions. nsf.gov Schiff bases derived from 1-naphthylamine have also been synthesized and characterized for their potential in coordination chemistry. iiste.orgitera.ac.id

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Naphthylamine |

| This compound |

| Poly(1-naphthylamine) (PNA) |

| Silver (Ag) |

| Graphene Oxide (GO) |

| Magnetite |

| 9H-xanthene-9-carboxylic acid |

| Isatin |

| Cyclopentadiene |

| Cyclohexadiene |

| Ytterbium (III) triflate |

| Chlorodiphenylphosphine |

| N-(diphenylphosphino)-naphthylamine |

| Bis(aminophosphine) |

| Chromium |

| Ethylene |

| Olefin |

Synthesis of Precursors for Biologically Active Scaffolds and Dye Intermediates

1-Naphthylamine and its derivatives serve as foundational building blocks in the synthesis of a wide array of complex organic molecules. Their utility spans the creation of vital precursors for both pharmacologically active compounds and commercially significant dye intermediates. The unique structure of the naphthylamine scaffold allows for diverse chemical modifications, leading to compounds with tailored properties for specific applications in medicinal chemistry and materials science. Furthermore, the synthesis of its deuterated analog, this compound, opens avenues for its use in advanced analytical techniques and the creation of specialized organic materials.

Synthesis of Biologically Active Scaffolds

The 1-naphthylamine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a range of biological activities. ijpsjournal.comekb.eg Researchers have extensively used 1-naphthylamine as a starting material to construct novel heterocyclic systems and other scaffolds with potential therapeutic applications, particularly as antimicrobial agents. ontosight.aichemiis.comontosight.aiontosight.ai

One common strategy involves the condensation of 1-naphthylamine with various aldehydes to form Schiff bases, which can be further modified or complexed with metal ions. For instance, the condensation of 1-naphthylamine with indole-3-carboxaldehyde (B46971) yields (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine (INDNA). researchgate.net This Schiff base acts as a bidentate ligand, coordinating with metal ions through its imine and indole (B1671886) nitrogen atoms to form metal complexes. researchgate.net

Another significant class of bioactive molecules derived from 1-naphthylamine includes those containing thiazolidinone and azetidinone rings. The synthesis of 4-nitro-1-naphthylamine (B40213) derivatives incorporating a thiazolidinone moiety has been shown to produce compounds with both antibacterial and antifungal properties. nih.gov Microbiological analysis of these derivatives revealed that their minimum inhibitory concentrations (MIC) were variable, with some compounds showing activity comparable to established drugs like aminopenicillins and fluconazole. nih.gov For example, new thiazolidinone derivatives demonstrated notable in vitro activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, 1-naphthylamine has been used to synthesize analogs containing an azetidin-2-one (B1220530) ring, which also exhibit broad-spectrum antimicrobial activity. xiahepublishing.com

More complex synthetic routes utilize 1-naphthylamine for creating advanced scaffolds. It is a key reactant in modified Mannich and aza-Friedel-Crafts reactions to produce bifunctional glycine-type precursors. nih.gov Additionally, Rh(III)-catalyzed reactions involving 1-naphthylamine N-oxides and α-diazomalonates have been developed to afford biologically important 1H-benzo[g]indoline scaffolds under mild conditions. rsc.org

Table 1: Examples of Biologically Active Scaffolds Synthesized from 1-Naphthylamine Precursors

| Precursor | Reaction Type | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| 1-Naphthylamine and Indole-3-carboxaldehyde | Condensation | (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine (INDNA) | Ligand for antimicrobial metal complexes | researchgate.net |

| 4-Nitro-1-naphthylamine | S-demethylation and substitution | Thiazolidinone derivatives | Antibacterial, Antifungal | nih.gov |

| 1-Naphthylamine and Aryl Aldehydes | Cycloaddition (with Chloroacetyl chloride) | Azetidin-2-one derivatives | Antimicrobial | xiahepublishing.com |

| 1-Naphthylamine N-oxides and α-diazomalonates | Rh(III)-catalyzed C-H activation/annulation | 1H-benzo[g]indoline derivatives | Biologically active scaffolds | rsc.org |

Synthesis of Dye Intermediates

1-Naphthylamine is a cornerstone intermediate in the manufacture of azo dyes, which are valued for their vibrant colors and stability. chemiis.comchemicalbook.com It primarily functions as a diazo component, which, after being converted into a diazonium salt, is reacted with a coupling component to form the final azo compound.

A critical step in producing many important dyes is the sulfonation of 1-naphthylamine. The resulting sulfonic acid derivatives are particularly valuable because they can dye unmordanted cotton. wikipedia.org A prominent example is naphthionic acid (1-aminonaphthalene-4-sulfonic acid). It is produced commercially by heating 1-naphthylamine with sulfuric acid in the presence of oxalic acid. wikipedia.org Naphthionic acid is a key precursor in the synthesis of the well-known dye Congo red, which is formed by treating naphthionic acid with the bis(diazonium) derivative of benzidine. wikipedia.org Another industrially important dye intermediate is 1-naphthylamine-5-sulfonic acid, which is also used for synthesizing azoic dyestuffs. google.com

The general process for creating azo dyes from 1-naphthylamine involves a two-step diazotization-coupling reaction. In a typical synthesis, 1-naphthylamine is first treated with a mixture of hydrochloric acid and sodium nitrite (B80452) at low temperatures (0–5 °C) to form a diazonium salt. medcraveonline.com This temperature is critical to prevent the unwanted conversion of the diazonium salt into a phenol (B47542) byproduct. medcraveonline.com The resulting diazonium salt is then immediately reacted with a coupling agent, such as 8-hydroxyquinoline (B1678124), to yield the final azo dye. medcraveonline.commedcraveonline.com This specific combination has been used to create novel dyes for polyester (B1180765) fabrics. medcraveonline.com

Table 2: Synthesis of an Azo Dye from 1-Naphthylamine

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Diazotization | 1-Naphthylamine | HCl, NaNO₂, 0°C | 1-Naphthylamine diazonium salt | medcraveonline.com |

| 2. Coupling | 1-Naphthylamine diazonium salt, 8-hydroxyquinoline | Stirring at low temperature | Hydroxy azo naphthylamine dye | medcraveonline.commedcraveonline.com |

Synthesis of this compound

The deuterated analog, this compound, is synthesized for specialized applications in advanced materials and for use in analytical studies. nih.govnih.gov Deuterated arylamines are of great interest for organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), and for analysis with neutron reflectometry, which relies on the difference in scattering length density between protonated and deuterated compounds. nih.govnih.govmdpi.com

A mild and efficient method for preparing this compound utilizes a hydrogen-deuterium (H/D) exchange reaction. nih.govresearchgate.net This process avoids the high temperatures (>250 °C) sometimes required for such exchanges. nih.gov The deuterated arylamines produced through this method can then be used as building blocks in the synthesis of larger, more complex organic molecules and polymers for optoelectronic applications. nih.govnih.gov

Table 3: Synthesis of this compound via H/D Exchange

| Starting Material | Catalysts | Solvent/Deuterium (B1214612) Source | Temperature | Result | Reference |

|---|---|---|---|---|---|

| 1-Naphthylamine | Pt/C, Pd/C | D₂O | 80 °C | d₇-1-Naphthylamine (90.1% overall D level) | nih.gov |

Advanced Methodological Considerations and Future Research Challenges

Standardization and Harmonization of Analytical Methods for Deuterated Analogs

The standardization and harmonization of analytical methods are paramount for ensuring that results are comparable and reproducible across different laboratories and studies. researchgate.net For deuterated analogs like 1-Naphthylamine-d7, this involves a concerted effort in comparing laboratory performances and developing certified reference materials.

Inter-laboratory comparison studies, or proficiency tests, are essential for evaluating the performance of different laboratories and the reproducibility of analytical methods. nih.govdemarcheiso17025.com In such a study for this compound, participating laboratories would analyze identical samples containing a known concentration of the deuterated standard. The results are then statistically analyzed to determine a consensus value and evaluate each laboratory's performance using metrics like the z-score. nih.govresearchgate.net

These studies help to identify potential sources of variability in analytical procedures, which can include differences in instrumentation, sample preparation, and data analysis. demarcheiso17025.com While stable isotopically labeled internal standards are considered the best choice for tracking the analyte of interest, issues like chromatographic shifts between the deuterated standard and the native analyte can introduce variability. scispace.comresearchgate.net Inter-laboratory studies can highlight these discrepancies and promote the adoption of more robust and harmonized protocols. The goal of these comparisons is to ensure that analytical methods are validated and can produce consistent and reliable data, a requirement often stipulated by accreditation bodies like ISO 17025. nih.gov

Table 1: Key Parameters in an Inter-laboratory Study for this compound

| Parameter | Description | Importance |

| Assigned Value | The best estimate of the "true value" of the analyte concentration in the test material. It can be determined by a reference laboratory or as a consensus value from participant data. demarcheiso17025.com | Crucial for assessing the accuracy of each laboratory's measurements. |

| Standard Deviation | A measure of the dispersion of the data from the participating laboratories. This can be a target standard deviation set by the study organizers. nih.gov | Used in the calculation of performance scores and indicates the level of agreement among labs. |

| Z-Score | A performance score calculated for each laboratory, indicating how far their result deviates from the assigned value. A z-score between -2 and +2 is generally considered satisfactory. nih.gov | Provides a standardized way to evaluate and compare laboratory performance. |

| Method Reproducibility | The consistency of results obtained for the same sample using the same method but in different laboratories. | A primary goal of the study is to assess and improve method reproducibility across the scientific community. |

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and metrological traceability in chemical measurements. For this compound, a CRM would be a highly pure and stable material with a precisely determined concentration and an associated uncertainty. The development of a CRM involves a rigorous process, including:

Synthesis and Purification: Ensuring the high chemical and isotopic purity of this compound.

Homogeneity and Stability Studies: Verifying that the material is uniform throughout the batch and remains stable over time under specified storage conditions. nih.gov

Characterization: Using a variety of analytical techniques to determine the certified value of the material's properties (e.g., concentration, purity).

Uncertainty Budgeting: Quantifying all sources of uncertainty in the characterization process to provide a total uncertainty for the certified value.

The availability of a CRM for this compound would allow laboratories to calibrate their instruments and validate their analytical methods with a high degree of confidence, ensuring that their measurements are traceable to a recognized standard. accustandard.com

Strategies for Enhancing Sensitivity and Selectivity in Complex Matrices

Analyzing trace levels of compounds in complex matrices, such as biological fluids or environmental samples, presents significant challenges due to matrix effects like ion suppression or enhancement in mass spectrometry. researchgate.netlongdom.orgrsc.org Deuterated internal standards like this compound are instrumental in mitigating these effects. clearsynth.com Since the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences similar matrix effects during sample preparation, chromatography, and ionization. lcms.czoup.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate quantification. thermofisher.com

However, even with deuterated standards, challenges can arise. For instance, slight differences in retention times between the analyte and the deuterated standard can lead to differential ion suppression, impacting accuracy. oup.commyadlm.org Strategies to further enhance sensitivity and selectivity include:

Advanced Sample Preparation: Employing more effective extraction and clean-up techniques to remove interfering matrix components before analysis. rsc.org

Optimized Chromatography: Improving chromatographic separation to ensure the analyte and internal standard co-elute perfectly and are separated from other matrix components. rsc.org

High-Resolution Mass Spectrometry (HRMS): Using HRMS can help to distinguish the analyte signal from background noise and interferences with greater certainty.

Research continues to focus on developing methods that can overcome the limitations of even deuterated internal standards in increasingly complex samples. nih.govresearchgate.net

Development of Automated Platforms for High-Throughput Analysis of Deuterated Compounds

The demand for analyzing large numbers of samples in fields like metabolomics and clinical diagnostics has driven the development of automated, high-throughput analytical platforms. thermofisher.com For methods involving deuterated compounds like this compound, automation can significantly improve efficiency, precision, and reproducibility. musechem.com

Recent advancements have led to the creation of robotic autosamplers and integrated systems that can automate the entire analytical workflow, from sample preparation to data acquisition. acs.orgnih.govresearchgate.net For example, in hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS), automated platforms have been developed to handle the precise timing and temperature control required for these experiments, reducing manual variability and increasing throughput. nih.govfigshare.com These systems can be adapted for a wide range of applications involving deuterated compounds.

The key benefits of automation in this context include:

Increased Throughput: The ability to process more samples in less time. acs.org

Improved Precision: Automated liquid handling and injection reduce the variability associated with manual procedures. nih.gov

Enhanced Reproducibility: Consistent execution of the analytical protocol minimizes batch-to-batch variation. musechem.com

Future developments will likely focus on integrating artificial intelligence and machine learning for automated data analysis and method optimization, further streamlining the high-throughput analysis of deuterated compounds. nih.gov

Emerging Research Frontiers and Future Prospects for 1 Naphthylamine D7

Expansion of Deuteration Methodologies to Diverse Naphthylamine Derivatives

The synthesis of 1-Naphthylamine-d7 and other deuterated naphthylamine derivatives has been a key area of research, with a focus on developing more efficient, cost-effective, and selective deuteration methods. The high cost of deuterated starting materials has traditionally been a barrier to large-scale synthesis. mdpi.com

Recent advancements have focused on hydrogen isotope exchange (HIE) reactions, which offer a more direct route to deuteration without the need for pre-functionalized substrates. researchgate.net One promising approach involves the use of heterogeneous catalysts like Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) in the presence of heavy water (D₂O). mdpi.com This method has been successfully applied to the deuteration of 1-naphthylamine (B1663977) under relatively mild conditions (80 °C), achieving high levels of deuterium (B1214612) incorporation. mdpi.com

Another innovative, metal-free approach utilizes photoexcitation in a deuterated solvent like hexafluoroisopropanol (HFIP-d₁). nih.gov This method leverages the increased basicity of the aromatic compound in its excited state to facilitate H/D exchange, offering high selectivity for specific positions on the aromatic ring that are often challenging to access with traditional methods. nih.govresearchgate.net

Table 1: Comparison of Deuteration Methodologies for Naphthylamine Derivatives

| Methodology | Catalyst/Reagent | Key Advantages | Potential Limitations | Relevant Compounds |

|---|---|---|---|---|

| Catalytic H/D Exchange | Pt/C, Pd/C in D₂O | Mild reaction conditions, high deuterium incorporation. mdpi.com | Potential for catalyst poisoning, may not be suitable for all substrates. | 1-Naphthylamine, Diphenylamine, N-phenylnaphthylamine. mdpi.com |

| Photoexcited H/D Exchange | UV light in HFIP-d₁ | Metal-free, high regioselectivity, applicable to complex molecules. nih.govresearchgate.net | Requires specialized photochemical equipment, potential for side reactions. | 1-Naphthylamine, 1-Naphthol, various pharmaceuticals. nih.gov |

| High-Temperature H/D Exchange | D₂O at >250 °C | Simple, no catalyst required. | Harsh conditions, potential for thermal degradation, low selectivity. mdpi.com | Arylamines. mdpi.com |

The development of these methodologies is crucial for expanding the accessibility of deuterated naphthylamine derivatives for various applications, including their use in the synthesis of advanced materials for optoelectronic devices. mdpi.com

Integration of this compound in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov Deuterated compounds like this compound are poised to play a significant role in this integrative approach, particularly in the field of metabolomics.

The use of isotopically labeled internal standards is critical for accurate quantification in mass spectrometry-based metabolomics. nih.gov this compound, with its increased molecular weight due to the seven deuterium atoms, can serve as an ideal internal standard for the analysis of its non-deuterated counterpart, 1-naphthylamine, and related metabolites in complex biological samples. nih.govscbt.com This allows for precise measurement of changes in metabolite levels in response to various stimuli or disease states.

Furthermore, the integration of metabolomic data obtained using deuterated standards with other omics data can provide a more holistic view of cellular processes. bioscipublisher.comfrontiersin.org For example, correlating changes in the levels of 1-naphthylamine metabolites with alterations in gene or protein expression can help to elucidate the metabolic pathways involved in its biotransformation and identify potential biomarkers for exposure or toxicity. bioscipublisher.comnih.gov The use of multi-omics strategies is becoming increasingly important for understanding complex conditions and can benefit from the precise quantitative data provided by deuterated standards. frontiersin.org

Advancements in Computational Chemistry for Predicting Deuteration Outcomes and Properties

Computational chemistry is becoming an increasingly powerful tool for predicting the outcomes of chemical reactions and the properties of molecules, including deuterated compounds. mit.eduajchem-a.com Advanced quantum chemical methods can be employed to model the deuteration process of 1-naphthylamine and predict the most likely sites of deuterium incorporation under different reaction conditions. ajchem-a.com

These computational models can also predict the impact of deuteration on the physicochemical properties of this compound. For instance, calculations can determine changes in vibrational frequencies, which are fundamental to understanding the molecule's infrared spectrum, and rotational constants. ajchem-a.com While structural properties like bond lengths and angles are generally unaffected by isotopic substitution, spectroscopic properties can be significantly altered. ajchem-a.com

Table 2: Predicted Impact of Deuteration on Properties of 1-Naphthylamine

| Property | Predicted Effect of Deuteration | Computational Method | Significance |

|---|---|---|---|

| Vibrational Frequencies | Redshift (lower frequencies). ajchem-a.com | MP2, CCSD. ajchem-a.com | Alters IR spectrum, useful for identification and characterization. |

| Bond Strength (C-D vs. C-H) | C-D bond is stronger. scielo.org.mx | DFT. mit.edu | Increased metabolic stability (kinetic isotope effect). scielo.org.mx |

| Molecular Weight | Increased by ~7 Da. scbt.com | - | Enables use as an internal standard in mass spectrometry. nih.gov |

| Dipole Moment | Slight alteration. ajchem-a.com | MP2, CCSD. ajchem-a.com | Influences intermolecular interactions and solubility. |

By providing insights into reaction mechanisms and molecular properties, computational chemistry can accelerate the development of new deuteration methods and guide the design of novel applications for this compound and other deuterated compounds.

Potential for Novel Applications in Sensor Technologies and Diagnostic Assays

The unique properties of this compound open up possibilities for its use in advanced sensor technologies and diagnostic assays. The non-deuterated form, 1-naphthylamine, is a known component in the synthesis of polymers with interesting electronic and catalytic properties. researchgate.net For instance, poly(1-naphthylamine)-silver nanocomposites have been developed for catalytic applications. researchgate.net The incorporation of this compound into such polymer-based sensors could offer a means to study the sensor's structure and function using techniques like neutron scattering, which can distinguish between protonated and deuterated materials. mdpi.com

In the realm of diagnostics, the primary application of this compound lies in its use as a highly reliable internal standard for mass spectrometry-based assays. nih.gov The development of sensitive and specific assays for the detection of 1-naphthylamine, a compound of toxicological concern, is crucial for environmental monitoring and human health risk assessment. nih.govhpa.gov.tw By enabling accurate quantification, this compound can contribute to the development of more robust and reliable diagnostic tools.

Furthermore, the principles of using deuterated compounds in diagnostic assays can be extended. For example, in drug development, deuteration is explored to alter metabolic pathways and improve pharmacokinetic profiles. nih.govscielo.org.mx While not a therapeutic agent itself, the study of this compound in biological systems can provide valuable insights into the metabolic fate of aromatic amines, which are common structural motifs in many pharmaceuticals and environmental contaminants.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 1-Naphthylamine-d7, and how can isotopic purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves deuterium exchange or catalytic deuteration of 1-naphthylamine precursors. For example, deuterated solvents (e.g., D₂O) and catalysts like palladium-on-charcoal are used under controlled conditions. Isotopic purity (>98% deuterium incorporation) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Key steps include:

- Purification using column chromatography with deuterated eluents.

- Characterization via high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

- Data Example : A typical HRMS spectrum for this compound shows a molecular ion at m/z 158.12 (calculated for C₁₀H₄D₇N), with <2% protiated impurity .

Q. How is this compound characterized to confirm structural integrity and isotopic labeling?

- Methodological Answer :

- NMR : ¹H NMR spectra should show minimal proton signals (e.g., aromatic protons at δ 7.2–8.1 ppm), with deuterium incorporation confirmed by signal suppression. ¹³C NMR and DEPT experiments validate carbon frameworks .

- Isotopic Purity : Quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Calibration curves using reference materials ensure accuracy .

- Common Pitfalls : Residual protons in solvents (e.g., CDCl₃ impurities) may skew results; use ultrapure deuterated reagents .

Q. What are the primary research applications of this compound in mechanistic and environmental studies?

- Answer : It is widely used as:

- A stable isotopic tracer in metabolic pathway studies (e.g., tracking naphthalene degradation in soil microbiota) .

- An internal standard in LC-MS for quantifying naphthylamine derivatives in environmental samples, minimizing matrix effects .

Advanced Research Questions

Q. How does deuteration affect the chemical reactivity of this compound compared to its protiated counterpart?